2-(2-Bromoethyl)-3-methyloxolane
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Overview
Description
2-(2-Bromoethyl)-3-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromoethyl group and a methyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for brominated ethyl groups or oxolane rings .
Mode of Action
Brominated compounds are known to participate in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, reacting with nucleophilic sites on the target molecule . This can lead to changes in the target molecule’s structure and function .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can affect a variety of biochemical pathways, potentially leading to downstream effects such as changes in cellular signaling or metabolic processes .
Pharmacokinetics
The presence of the bromine atom and the oxolane ring in its structure may influence its bioavailability and pharmacokinetic behavior .
Result of Action
Based on its potential interactions with proteins or enzymes, it may induce changes in cellular functions or processes .
Action Environment
The action, efficacy, and stability of 2-(2-Bromoethyl)-3-methyloxolane can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-3-methyloxolane can be achieved through several methods. One common approach involves the reaction of 3-methyloxolane with bromoethane in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of 2-bromoethanol as a starting material. This compound can be reacted with 3-methyloxolane in the presence of an acid catalyst to promote the formation of the desired product through an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product can be achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-3-methyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in the formation of 2-ethyl-3-methyloxolane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives of 3-methyloxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is 2-ethyl-3-methyloxolane.
Scientific Research Applications
2-(2-Bromoethyl)-3-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromoethyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)-3-methyloxolane: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
2-(2-Iodoethyl)-3-methyloxolane: Contains an iodoethyl group, which is more reactive due to the larger atomic radius of iodine.
2-(2-Fluoroethyl)-3-methyloxolane: Features a fluoroethyl group, which is less reactive due to the strong carbon-fluorine bond.
Uniqueness
2-(2-Bromoethyl)-3-methyloxolane is unique due to the balance of reactivity and stability provided by the bromoethyl group. It is more reactive than its chloro and fluoro counterparts, making it suitable for a wider range of chemical transformations. Additionally, the presence of the methyl group on the oxolane ring can influence the compound’s reactivity and selectivity in various reactions.
Properties
IUPAC Name |
2-(2-bromoethyl)-3-methyloxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHDAGJELLTHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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